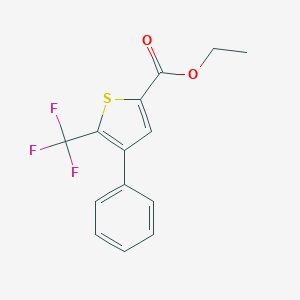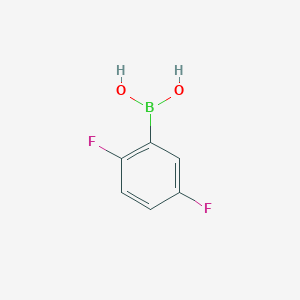
Ethyl-4-Phenyl-5-(Trifluormethyl)thiophen-2-carboxylat
Übersicht
Beschreibung
Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound utilized in various research areas. It is particularly notable for its distinctive molecular structure featuring a thiophene ring, which is significant in organic chemistry and materials science.
Synthesis Analysis
A synthesis method for related thiophene carboxylates involves the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds, using sodium ethoxide in ethanol. This process is a one-step synthesis and is convenient for producing substituted thiophene carboxylates (Rangnekar & Mavlankar, 1991).
Molecular Structure Analysis
Studies on related compounds, such as ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, reveal insights into their molecular structures using techniques like X-ray diffraction. These compounds tend to exhibit planar geometric structures with slight deviations and feature intermolecular hydrogen bonding (Menati et al., 2020).
Chemical Reactions and Properties
The trifluoromethyl group in thiophene carboxylates significantly alters their optical and electrochemical properties. For example, trifluoromethylation lowers both the HOMO and LUMO levels of polymers compared to non-trifluoromethylated counterparts. This modification also influences the planarity and conjugation in polymers with aryl repeating units, showing pronounced steric and electronic effects (Deng et al., 2013).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
Thiophenderivate, wie z. B. Ethyl-4-Phenyl-5-(Trifluormethyl)thiophen-2-carboxylat, wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Diese Verbindungen können so konzipiert werden, dass sie gezielt bestimmte Krebszellen angreifen, ohne normale Zellen zu schädigen, was einen vielversprechenden Ansatz für die Krebstherapie bietet .
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von Thiophenderivaten machen sie wertvoll für die Entwicklung neuer Medikamente zur Behandlung chronisch-entzündlicher Erkrankungen. Ihre Fähigkeit, Entzündungswege zu modulieren, kann zu neuartigen Behandlungen für Erkrankungen wie Arthritis und Asthma führen .
Antimikrobielle Aktivität
Untersuchungen haben gezeigt, dass Thiophenverbindungen eine signifikante antimikrobielle Aktivität aufweisen. Sie können verwendet werden, um neue Antibiotika zu entwickeln, die gegen resistente Bakterienstämme wirksam sind, was einen wichtigen Bedarf im Kampf gegen Infektionskrankheiten erfüllt .
Materialwissenschaften: Organische Halbleiter
Im Bereich der Materialwissenschaften spielen Thiophen-basierte Moleküle eine zentrale Rolle bei der Weiterentwicklung organischer Halbleiter. Diese Halbleiter werden bei der Herstellung von Geräten wie organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet, die für moderne elektronische Geräte unerlässlich sind .
Korrosionsschutzmittel
Thiophenderivate werden auch in der Industriechemie als Korrosionsschutzmittel eingesetzt. Sie schützen Metalle und Legierungen vor Korrosion und verlängern die Lebensdauer von Bauwerken und Maschinen in rauen Umgebungen .
Anästhetika
Einige Thiophenderivate werden in medizinischen Anwendungen als Anästhetika eingesetzt. So wird beispielsweise Articain, das einen Thiophenring enthält, in Europa als Dentalanästhetikum eingesetzt. Es wirkt als spannungsgesteuerter Natriumkanalblocker und sorgt für eine lokale Anästhesie bei zahnärztlichen Eingriffen .
Safety and Hazards
Zukünftige Richtungen
The future directions for Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in various fields . This could include the development of new synthetic methods and the discovery of new biological activities .
Wirkmechanismus
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The compound’s predicted boiling point is 359.1±42.0 °C and its predicted density is 1.293±0.06 g/cm3 .
Result of Action
As a thiophene derivative, it may exhibit a variety of biological effects .
Eigenschaften
IUPAC Name |
ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKQBGRJBKOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381800 | |
| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167279-18-7 | |
| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)



![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)

